Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Oxadiazole
The target compound places the methyl substituent at position 3 of the 1,2,4-oxadiazole ring and the methanesulfonamide-bearing methylene at position 5. Its regioisomer, (5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide (CAS 1603242-28-9), reverses this orientation. In cancer cell antiproliferative assays, the 5-methyl-3-yl regioisomer exhibited IC₅₀ values of 112.6 µg/mL and 126.7 µg/mL against two cell lines . No comparable cytotoxicity data are yet available for the 3-methyl-5-yl regioisomer, but the positional change is known to alter hydrogen-bonding geometry and target engagement in the oxadiazole-sulfonamide series, as demonstrated by differential carbonic anhydrase isoform selectivity observed between 3-substituted and 5-substituted 1,2,4-oxadiazole benzenesulfonamides [1].
5-Methyl regioisomer: IC₅₀ 112.6–126.7 µg/mL (2 cancer cell lines, MTT)
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ data available for this specific regioisomer |
| Comparator Or Baseline | (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide: IC₅₀ = 112.6 and 126.7 µg/mL against two cancer cell lines |
| Quantified Difference | Data gap; positional reversal is expected to produce distinct activity profiles based on established SAR trends in the class |
| Conditions | MTT assay; cancer cell lines (specific lines not fully disclosed in accessible source) |
Why This Matters
Regioisomeric identity determines biological target engagement; procurement of the incorrect regioisomer will yield non-comparable assay results.
- [1] Krasavin M, et al. Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Eur J Med Chem. 2017;140:305–320. View Source
